3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMSPPNJUVPCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the bromination of cyclopropa[a]indene-1-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to modify the existing carboxylic acid group.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid largely depends on its reactivity and the specific application. In biological systems, the bromine atom can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also interact with various molecular targets, influencing pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Molecular Differences
Halogenation at the 3-position introduces steric and electronic effects, influencing reactivity and stability. Below is a comparison of key analogs:
Reactivity and Stability
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to Cl or F make it a better leaving group, favoring nucleophilic substitution reactions. For example, the 3-bromo derivative may undergo Suzuki coupling or elimination more readily than fluoro analogs .
- Polymerization Tendencies : Indene derivatives polymerize under acidic conditions (e.g., BF₃ catalysis) . Bromination could sterically hinder polymerization compared to smaller halogens like fluorine.
- Thermal Stability : The parent compound degrades at >50°C . Brominated analogs may exhibit lower thermal stability due to weaker C-Br bonds compared to C-F or C-Cl bonds.
Biological Activity
3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound notable for its unique cyclopropane structure and bromine substitution. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9BrO2
- Molar Mass : 253.09 g/mol
- Density : 1.736 g/cm³ (predicted)
- pKa : Approximately 4.50 (predicted)
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. The bromine atom's presence can enhance the compound's ability to form stable interactions with target proteins.
- Case Study : A study demonstrated that derivatives of cyclopropane compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects.
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds like this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
There is emerging interest in the antimicrobial properties of this class of compounds:
- Broad-spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. Further research is needed to confirm the specific antimicrobial efficacy of this compound.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Bromination : Starting from an indene derivative, bromination is performed to introduce the bromine atom.
- Cyclopropanation : The cyclopropane structure is formed through cyclopropanation reactions.
- Carboxylation : Finally, carboxylation introduces the carboxylic acid functional group.
Comparative Analysis
To understand the significance of this compound in comparison to other similar compounds, a comparison table is presented below:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C11H9BrO2 | 253.09 | Anticancer, Anti-inflammatory |
| 4-Bromo-1H-indole-3-carboxylic acid | C9H7BrO2 | 227.06 | Antimicrobial |
| 5-Bromo-indole derivatives | C8H7BrN2O | Varies | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how do steric/electronic factors influence cyclopropanation?
The synthesis of cyclopropane-fused indene derivatives typically involves [2+1] cyclopropanation strategies. For example, the use of brominated precursors (e.g., 6-bromo-1H-indene intermediates) can facilitate halogen-directed cyclopropanation via transition metal catalysts (e.g., Pd or Cu) . Steric hindrance from the bromine substituent at position 3 may require optimized reaction conditions (e.g., elevated temperatures or bulky ligands) to avoid incomplete ring closure. A detailed protocol should include:
- Precursor preparation (e.g., brominated indene derivatives).
- Cyclopropanation via carbene insertion or Simmons-Smith reactions.
- Acidic workup to isolate the carboxylic acid moiety.
Reference analogs like chrysanthemic acid synthesis highlight the importance of stereocontrol during cyclopropane formation .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : Key signals include:
- ¹H NMR : Distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm, ABX systems) and deshielded aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Cyclopropane carbons (δ 15–25 ppm) and the carboxylic acid carbon (δ ~170 ppm).
- X-ray crystallography : Essential for resolving stereochemistry (e.g., 1aH vs. 6aH configurations). Similar compounds (CAS 501418-06-0) were confirmed using this method .
- HRMS : Exact mass verification (e.g., C₁₁H₁₀BrO₂ requires m/z 272.9843).
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard identification : Brominated cyclopropanes may release HBr under thermal stress. Refer to safety data sheets (SDS) of analogs (e.g., 6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene) for guidelines on PPE, ventilation, and spill management .
- First aid : Immediate decontamination with water for skin/eye contact; consult SDS for bromine-specific protocols .
Advanced Research Questions
Q. How can stereochemical contradictions in synthetic batches be resolved?
Stereoisomer separation is critical due to the compound’s fused cyclopropane-indene system. Methods include:
- Crystallization : Hexane/ethyl acetate mixtures can isolate trans/cis isomers, as demonstrated in chrysanthemic acid purification .
- Chromatography : Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers.
- Acidity-driven separation : Differential solubility of sodium salts in aqueous/organic phases (e.g., trans isomers are more acidic than cis) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the cyclopropane ring’s strain may lead to side reactions (e.g., ring-opening). Computational studies (DFT) on analogous systems suggest that electron-withdrawing groups (e.g., -COOH) stabilize transition states during coupling . Experimental validation should include:
- Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
- Monitoring ring stability via in situ IR or GC-MS.
Q. How does the compound’s bioactivity compare to non-brominated analogs, and what structural modifications enhance its potency?
Bromination at position 3 increases lipophilicity and potential target binding (e.g., enzyme inhibition). For example:
- Brominated indoles : Show enhanced antimicrobial activity vs. non-halogenated analogs .
- Modification strategies :
Data Contradiction Analysis
Q. How should conflicting reports on stereochemical stability be addressed?
Discrepancies in trans/cis isomer ratios may arise from:
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
Yield inconsistencies often stem from:
- Impure precursors : Brominated indenes require rigorous purification (e.g., column chromatography) .
- Catalyst deactivation : Trace moisture or oxygen poisons metal catalysts. Use Schlenk techniques for air-sensitive steps .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
